Cas no 1532224-27-3 (1-(2-bromo-5-hydroxyphenyl)-2-(methylamino)ethan-1-one)
1-(2-bromo-5-hydroxyphenyl)-2-(methylamino)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(2-bromo-5-hydroxyphenyl)-2-(methylamino)ethan-1-one
- EN300-1911824
- 1532224-27-3
-
- Inchi: 1S/C9H10BrNO2/c1-11-5-9(13)7-4-6(12)2-3-8(7)10/h2-4,11-12H,5H2,1H3
- InChI Key: VLBVZVVRQVMJFL-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C=C1C(CNC)=O)O
Computed Properties
- Exact Mass: 242.98949g/mol
- Monoisotopic Mass: 242.98949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 49.3Ų
1-(2-bromo-5-hydroxyphenyl)-2-(methylamino)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1911824-1g |
1-(2-bromo-5-hydroxyphenyl)-2-(methylamino)ethan-1-one |
1532224-27-3 | 1g |
$1214.0 | 2023-09-17 | ||
| Enamine | EN300-1911824-5g |
1-(2-bromo-5-hydroxyphenyl)-2-(methylamino)ethan-1-one |
1532224-27-3 | 5g |
$3520.0 | 2023-09-17 | ||
| Enamine | EN300-1911824-10g |
1-(2-bromo-5-hydroxyphenyl)-2-(methylamino)ethan-1-one |
1532224-27-3 | 10g |
$5221.0 | 2023-09-17 | ||
| Enamine | EN300-1911824-0.05g |
1-(2-bromo-5-hydroxyphenyl)-2-(methylamino)ethan-1-one |
1532224-27-3 | 0.05g |
$1020.0 | 2023-09-17 | ||
| Enamine | EN300-1911824-0.1g |
1-(2-bromo-5-hydroxyphenyl)-2-(methylamino)ethan-1-one |
1532224-27-3 | 0.1g |
$1068.0 | 2023-09-17 | ||
| Enamine | EN300-1911824-0.25g |
1-(2-bromo-5-hydroxyphenyl)-2-(methylamino)ethan-1-one |
1532224-27-3 | 0.25g |
$1117.0 | 2023-09-17 | ||
| Enamine | EN300-1911824-0.5g |
1-(2-bromo-5-hydroxyphenyl)-2-(methylamino)ethan-1-one |
1532224-27-3 | 0.5g |
$1165.0 | 2023-09-17 | ||
| Enamine | EN300-1911824-1.0g |
1-(2-bromo-5-hydroxyphenyl)-2-(methylamino)ethan-1-one |
1532224-27-3 | 1g |
$1214.0 | 2023-06-02 | ||
| Enamine | EN300-1911824-2.5g |
1-(2-bromo-5-hydroxyphenyl)-2-(methylamino)ethan-1-one |
1532224-27-3 | 2.5g |
$2379.0 | 2023-09-17 | ||
| Enamine | EN300-1911824-5.0g |
1-(2-bromo-5-hydroxyphenyl)-2-(methylamino)ethan-1-one |
1532224-27-3 | 5g |
$3520.0 | 2023-06-02 |
1-(2-bromo-5-hydroxyphenyl)-2-(methylamino)ethan-1-one Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on 1-(2-bromo-5-hydroxyphenyl)-2-(methylamino)ethan-1-one
Professional Introduction to Compound with CAS No. 1532224-27-3 and Product Name: 1-(2-bromo-5-hydroxyphenyl)-2-(methylamino)ethan-1-one
The compound with the CAS number 1532224-27-3 and the product name 1-(2-bromo-5-hydroxyphenyl)-2-(methylamino)ethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural and functional attributes, has garnered considerable attention in recent years due to its potential applications in drug development and medicinal chemistry. The presence of both bromo and hydroxyl substituents on the aromatic ring, combined with the amine and ketone functional groups, makes this compound a versatile scaffold for further chemical modifications and biological evaluations.
In recent years, there has been a growing interest in developing novel therapeutic agents that target complex biological pathways. The compound 1-(2-bromo-5-hydroxyphenyl)-2-(methylamino)ethan-1-one has emerged as a promising candidate in this regard. Its molecular structure suggests potential interactions with various enzymes and receptors, making it a valuable tool for studying pharmacological mechanisms. Specifically, the bromo and hydroxyl groups can serve as handles for further derivatization, allowing chemists to fine-tune the properties of the molecule for specific therapeutic applications.
One of the most compelling aspects of this compound is its potential in the development of small-molecule inhibitors. The ketone group provides a site for hydrogen bonding interactions, which are crucial for binding to biological targets. Additionally, the amine group can participate in various chemical reactions, including nucleophilic additions and condensations, which are fundamental to many synthetic pathways. These features make 1-(2-bromo-5-hydroxyphenyl)-2-(methylamino)ethan-1-one a versatile intermediate in the synthesis of more complex molecules.
Recent studies have highlighted the importance of aromatic heterocycles in drug discovery. The compound in question contains an aromatic ring with both bromo and hydroxyl substituents, which are known to enhance binding affinity and selectivity. Such structural motifs are frequently found in approved drugs due to their ability to interact favorably with biological targets. For instance, molecules containing similar structural features have been reported to exhibit activity against kinases, transcription factors, and other key proteins involved in disease pathways.
The hydroxyl group in particular plays a critical role in modulating the pharmacokinetic properties of drugs. It can influence solubility, metabolic stability, and binding affinity. In addition, the presence of a bromo substituent allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely used in medicinal chemistry for constructing complex molecular architectures.
Another area of interest is the potential application of this compound in oncology research. Brominated aromatic compounds have shown promise as antitumor agents due to their ability to disrupt DNA replication and cell signaling pathways. The specific combination of functional groups in 1-(2-bromo-5-hydroxyphenyl)-2-(methylamino)ethan-1-one suggests that it may exhibit inhibitory activity against various cancer-related targets. Preliminary computational studies have suggested that this molecule could interact with proteins involved in cell proliferation and survival, making it a candidate for further investigation as an anticancer therapeutic.
Furthermore, the methylamino group contributes to the overall physicochemical properties of the compound. This group can influence solubility, permeability across biological membranes, and metabolic stability—key factors that determine a drug's efficacy and safety profile. By optimizing these properties through structural modifications, researchers can enhance the bioavailability and therapeutic potential of derivatives of 1-(2-bromo-5-hydroxyphenyl)-2-(methylamino)ethan-1-one.
In conclusion, the compound with CAS number 1532224-27-3 and product name 1-(2-bromo-5-hydroxyphenyl)-2-(methylamino)ethan-1-one represents a significant asset in pharmaceutical research. Its unique structural features offer opportunities for designing novel therapeutic agents with applications across multiple disease areas. As research continues to uncover new biological targets and synthetic strategies, this molecule is poised to play an important role in the development of next-generation drugs.
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